

A Spectroscopic Showdown: Unmasking the Isomers of Amino-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)benzonitrile

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A comprehensive guide comparing the spectroscopic characteristics of **2-Amino-6-(trifluoromethyl)benzonitrile** and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the intricate world of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide offers a detailed spectroscopic comparison of **2-Amino-6-(trifluoromethyl)benzonitrile** and its key positional isomers: 3-Amino-5-(trifluoromethyl)benzonitrile, 4-Amino-2-(trifluoromethyl)benzonitrile, and 4-Amino-3-(trifluoromethyl)benzonitrile. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, this document serves as a critical resource for distinguishing between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Amino-6-(trifluoromethyl)benzonitrile** and its isomers. These values are essential for the unambiguous identification of each compound.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	Amine (NH ₂) Protons
2-Amino-6-(trifluoromethyl)benzonitrile	6.8-7.6 (m, 3H)	~5.0 (br s, 2H)
3-Amino-5-(trifluoromethyl)benzonitrile	7.1-7.4 (m, 3H)	~3.9 (br s, 2H)
4-Amino-2-(trifluoromethyl)benzonitrile[1]	6.8-7.5 (m, 3H)	~4.2 (br s, 2H)
4-Amino-3-(trifluoromethyl)benzonitrile	6.7-7.6 (m, 3H)	~4.0 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Trifluoromethyl Carbon (CF ₃)	Cyano Carbon (CN)
2-Amino-6-(trifluoromethyl)benzo nitrile	110-155	~123 (q)	~117
3-Amino-5-(trifluoromethyl)benzo nitrile	115-150	~124 (q)	~118
4-Amino-2-(trifluoromethyl)benzo nitrile[2]	112-152	~122 (q)	~116
4-Amino-3-(trifluoromethyl)benzo nitrile	114-151	~125 (q)	~117

Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)

Compound	N-H Stretch	C≡N Stretch	C-F Stretch
2-Amino-6-(trifluoromethyl)benzo nitrile	3400-3200	2220-2240	1300-1100
3-Amino-5-(trifluoromethyl)benzo nitrile	3400-3200	2220-2240	1300-1100
4-Amino-2-(trifluoromethyl)benzo nitrile[1][3]	3400-3200	2220-2240	1300-1100
4-Amino-3-(trifluoromethyl)benzo nitrile	3400-3200	2220-2240	1300-1100

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Amino-6-(trifluoromethyl)benzonitrile	186	167 ([M-F] ⁺), 159 ([M-HCN] ⁺)
3-Amino-5-(trifluoromethyl)benzonitrile	186	167 ([M-F] ⁺), 159 ([M-HCN] ⁺)
4-Amino-2-(trifluoromethyl)benzonitrile[1][4]	186	167 ([M-F] ⁺), 139
4-Amino-3-(trifluoromethyl)benzonitrile	186	167 ([M-F] ⁺), 159 ([M-HCN] ⁺)

Table 5: UV-Vis Spectroscopic Data (λ_{max}, nm)

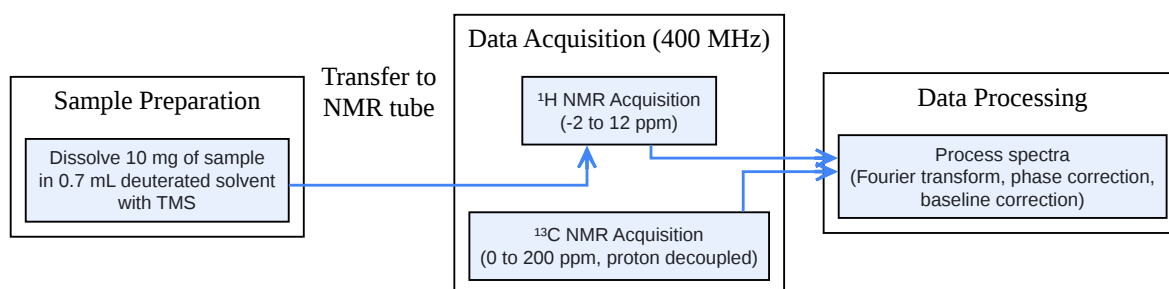
Compound	Solvent	λ_{max} (nm)
2-Amino-6-(trifluoromethyl)benzonitrile	Methanol	~240, ~310
3-Amino-5-(trifluoromethyl)benzonitrile	Methanol	~235, ~290
4-Amino-2-(trifluoromethyl)benzonitrile	Methanol	~245, ~320
4-Amino-3-(trifluoromethyl)benzonitrile	Methanol	~230, ~285

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic amines and nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the compound in 0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ^1H NMR, the spectral width was set from -2 to 12 ppm. For ^{13}C NMR, a proton-decoupled pulse sequence was used with a spectral width from 0 to 200 ppm.

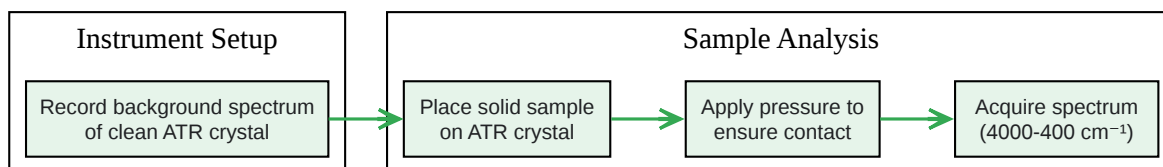


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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

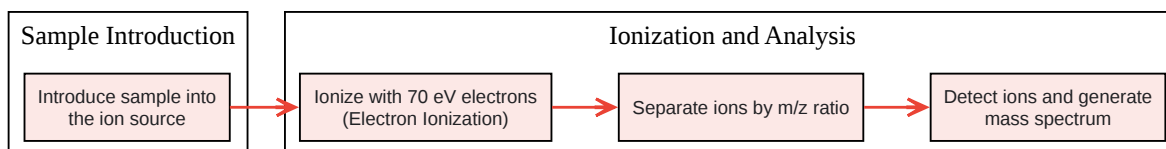
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were recorded on an FTIR spectrometer equipped with a diamond ATR crystal. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were collected in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

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ATR-FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

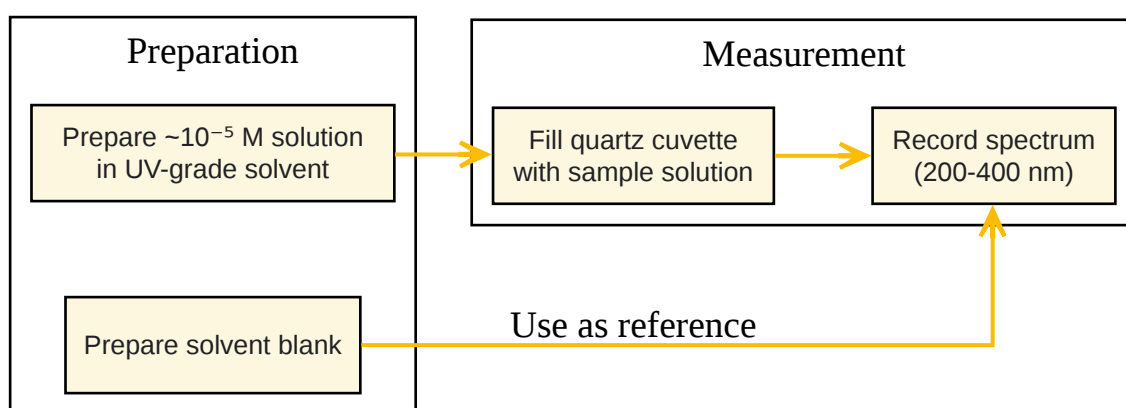
Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer with an electron energy of 70 eV. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50 to 500.

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Electron Ionization Mass Spectrometry Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were obtained using a dual-beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 10^{-5} M. The spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200 to 400 nm. A solvent blank was used as a reference.



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UV-Vis Spectroscopy Experimental Workflow

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